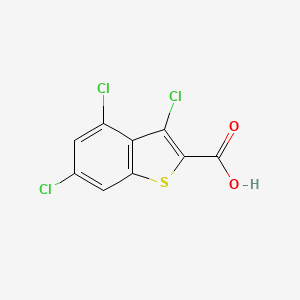

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

説明

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (TBCA) is a chlorinated aromatic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, pharmacology, and biochemistry. TBCA is an important intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, insecticides, and dyes. In addition, TBCA has been investigated for its potential as a therapeutic agent, as well as its ability to interact with biological systems. This article will provide an overview of TBCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It can act as a selective inhibitor or modifier of certain proteins, which is crucial for understanding protein function and interaction in biological systems .

Inhibitor of Myeloid Cell Leukemia 1 (Mcl-1)

It serves as an inhibitor of Mcl-1, a protein that plays a significant role in cell cycle regulation and apoptosis. The inhibition of Mcl-1 can be valuable in cancer research, particularly in the study of myeloid leukemia .

Synthesis of Toll-like Receptor 3 Inhibitors

The compound is used as a building block in synthesizing inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex. This application is important in immunology and can have implications in treating viral infections and immune disorders .

D-Amino Acid Oxidase (DAO) Inhibition

It has been employed in the synthesis of inhibitors of D-amino acid oxidase, an enzyme involved in amino acid metabolism. DAO inhibitors have potential therapeutic applications in neurological disorders .

Custom Synthesis and Bulk Manufacturing

Due to its unique structure, this compound is often requested for custom synthesis and bulk manufacturing. It is used in various chemical reactions and as an intermediate in the synthesis of more complex molecules .

Research on Branched-Chain Amino Acid Metabolism

While not directly related to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, related compounds have been used to study branched-chain amino acid metabolism, which is crucial in understanding metabolic diseases .

Development of New Therapeutics

The compound’s ability to modulate biological pathways makes it a valuable tool in the development of new therapeutics. Its role in inhibiting specific proteins can lead to the discovery of novel drugs .

Chemical Education and Research

Lastly, 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is used in chemical education and research to demonstrate the synthesis and application of complex organic molecules in real-world scenarios .

作用機序

Target of Action

The primary target of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.

Mode of Action

BT2 acts as an allosteric inhibitor of BCKDK . It binds to BDK and triggers a conformational change in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC . This inhibition of BCKDK allows for increased activity of the BCKD complex .

Biochemical Pathways

The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs. Specifically, it upregulates the activity of the BCKD complex, a key regulatory enzyme in the BCAA catabolic pathway . This leads to increased degradation of BCAAs and a subsequent decrease in their plasma levels .

Pharmacokinetics

BT2 is orally active and exhibits superior pharmacokinetics and metabolic stability . .

Result of Action

The action of BT2 leads to increased cellular BCKDC activity and induces BDK degradation in vivo . This effectively upregulates tissue BCKDC activity and downregulates plasma BCAA levels . In certain tissues such as the heart, muscle, and kidney, BT2 treatment has been observed to reduce the protein levels of BDK .

Action Environment

The environment in which BT2 acts can influence its efficacy and stability. For instance, in muscle and kidney tissues, less activation is obtained compared to other tissues

特性

IUPAC Name |

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTBSOJTMUNLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396644 | |

| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |

CAS RN |

34576-90-4 | |

| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)